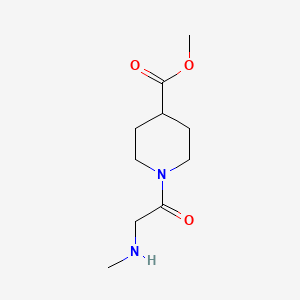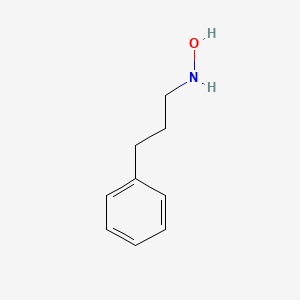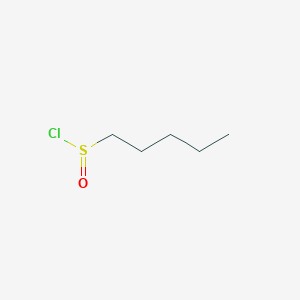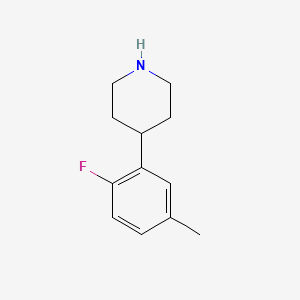
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C11H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydroquinolin-8-ol.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific enzymes or receptors.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroquinolin-8-ol: The parent compound without the ethynyl group.
8-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 8-position.
2-Amino-5,6,7,8-tetrahydro-4-quinazolinol: Another derivative with an amino group.
Uniqueness: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
8-ethynyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)7-3-5-9-6-4-8-12-10(9)11/h1,4,6,8,13H,3,5,7H2 |
Clave InChI |
SWFQLTDEYXABLX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCC2=C1N=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)






